

Technical Guide: Solubility of 1-(4-Cyanophenyl)guanidine in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Cyanophenyl)guanidine

Cat. No.: B029434

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1-(4-Cyanophenyl)guanidine**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document compiles qualitative information, predicted values, and contextual insights from its use in chemical synthesis and analysis.

Introduction to 1-(4-Cyanophenyl)guanidine

1-(4-Cyanophenyl)guanidine (CAS No. 5637-42-3) is a solid organic compound notable for its role as a building block in the synthesis of pharmaceuticals, most significantly the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[1][2][3] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization.

Chemical Structure and Properties:

- Molecular Formula: C₈H₈N₄
- Molecular Weight: 160.18 g/mol [4]
- Appearance: White to off-white crystalline powder.[4]
- Melting Point: Approximately 212 °C (with decomposition).[5]

- Predicted LogP: 0.1[6][7]

The presence of both a polar guanidine group and a more nonpolar cyanophenyl group gives the molecule a balanced polarity, influencing its solubility profile. The low predicted LogP value suggests a preference for more polar environments.[6][7]

Solubility Profile

Direct, quantitative solubility measurements (e.g., in g/L or mol/L) for **1-(4-Cyanophenyl)guanidine** across a range of common organic solvents are not readily available in peer-reviewed literature. However, based on its chemical structure and documented use, a qualitative and estimated solubility profile can be constructed. The compound is generally described as being soluble in polar solvents.[4][8]

Quantitative Solubility Data

The following table summarizes the available qualitative and inferred solubility information for **1-(4-Cyanophenyl)guanidine**.

Solvent	Solvent Polarity (Dielectric Constant)	Solubility	Rationale/Source
Polar Protic Solvents			
Water	80.1	Sparingly Soluble/Slightly Soluble	Used as a wash solvent during synthesis, implying low solubility.[7] Classified as a persistent and mobile organic compound (PMOC) due to high water solubility in the context of environmental analysis, though this may refer to its hydrochloride salt.[9] [10]
Methanol	32.7	Soluble	The precursor, 4-aminobenzonitrile, is dissolved in methanol for synthesis, suggesting the product would also have some solubility. [7]
Ethanol	24.5	Soluble	The precursor, 4-aminobenzonitrile, is dissolved in ethanol for synthesis.[7]
Polar Aprotic Solvents			
Dimethyl Sulfoxide (DMSO)	46.7	Likely Soluble	A common solvent for polar organic

compounds in screening and NMR studies.

Stock solutions for analytical standards have been prepared in acetonitrile:water (1:1, v/v).[9]

Acetonitrile

37.5

Soluble

N,N-Dimethylformamide (DMF)

36.7

Soluble

Used to dissolve residues during the synthesis of a derivative.[11]

N-Methyl-2-pyrrolidone (NMP)

32.2

Soluble

Used as a reaction solvent in the synthesis of Rilpivirine from 1-(4-cyanophenyl)guanidine.[1][2][11]

Acetone

20.7

Sparingly Soluble/Slightly Soluble

Used as a wash solvent during synthesis, indicating limited solubility.[7]

Nonpolar Solvents

Dichloromethane (DCM)

9.1

Likely Insoluble

The high polarity of the guanidine group makes solubility in nonpolar solvents unlikely.

Toluene

2.4

Likely Insoluble

The high polarity of the guanidine group makes solubility in nonpolar solvents unlikely.

Hexane

1.9

Likely Insoluble

The high polarity of the guanidine group makes solubility in nonpolar solvents unlikely.

Experimental Protocols

Protocol for Determining Qualitative and Semi-Quantitative Solubility

This protocol outlines a general method for determining the solubility of **1-(4-Cyanophenyl)guanidine** in a given organic solvent.

Materials:

- **1-(4-Cyanophenyl)guanidine** (solid)
- Selected organic solvents (e.g., methanol, acetonitrile, DMSO, acetone, toluene)
- Vials with screw caps (e.g., 4 mL)
- Analytical balance
- Vortex mixer
- Temperature-controlled shaker or water bath
- Filtration apparatus (e.g., syringe filters, 0.45 µm)
- HPLC or UV-Vis spectrophotometer

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **1-(4-Cyanophenyl)guanidine** to a vial (e.g., 20 mg).

- Add a known volume of the selected solvent (e.g., 2 mL).
- Cap the vial tightly and vortex for 1 minute.
- Place the vial in a temperature-controlled shaker (e.g., at 25 °C) for 24 hours to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After 24 hours, visually inspect the vial to confirm that excess solid remains.
 - Allow the vial to stand undisturbed for at least 1 hour to let the solid settle.
 - Carefully draw a sample from the supernatant using a syringe.
 - Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.
- Quantification:
 - Prepare a series of standard solutions of known concentrations of **1-(4-Cyanophenyl)guanidine** in the same solvent.
 - Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC with UV detection).
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of **1-(4-Cyanophenyl)guanidine** in the saturated solution from the calibration curve. This concentration represents the solubility.

Quantification by LC-MS/MS

For accurate quantification, particularly at low concentrations, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. The following is based on a published method for analyzing guanidine derivatives in aqueous samples, which can be adapted for solutions in organic solvents.[\[9\]](#)[\[10\]](#)

Instrumentation:

- LC System: ACQUITY UPLC system or equivalent.[9]
- Mass Spectrometer: Xevo-TQ triple quadrupole mass spectrometer or equivalent.[9]
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like guanidines.[9]

LC Conditions (Example):

- Mobile Phase A: Water with 10 mM ammonium formate
- Mobile Phase B: Acetonitrile with 10 mM ammonium formate
- Gradient: A suitable gradient from high organic to higher aqueous content.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L

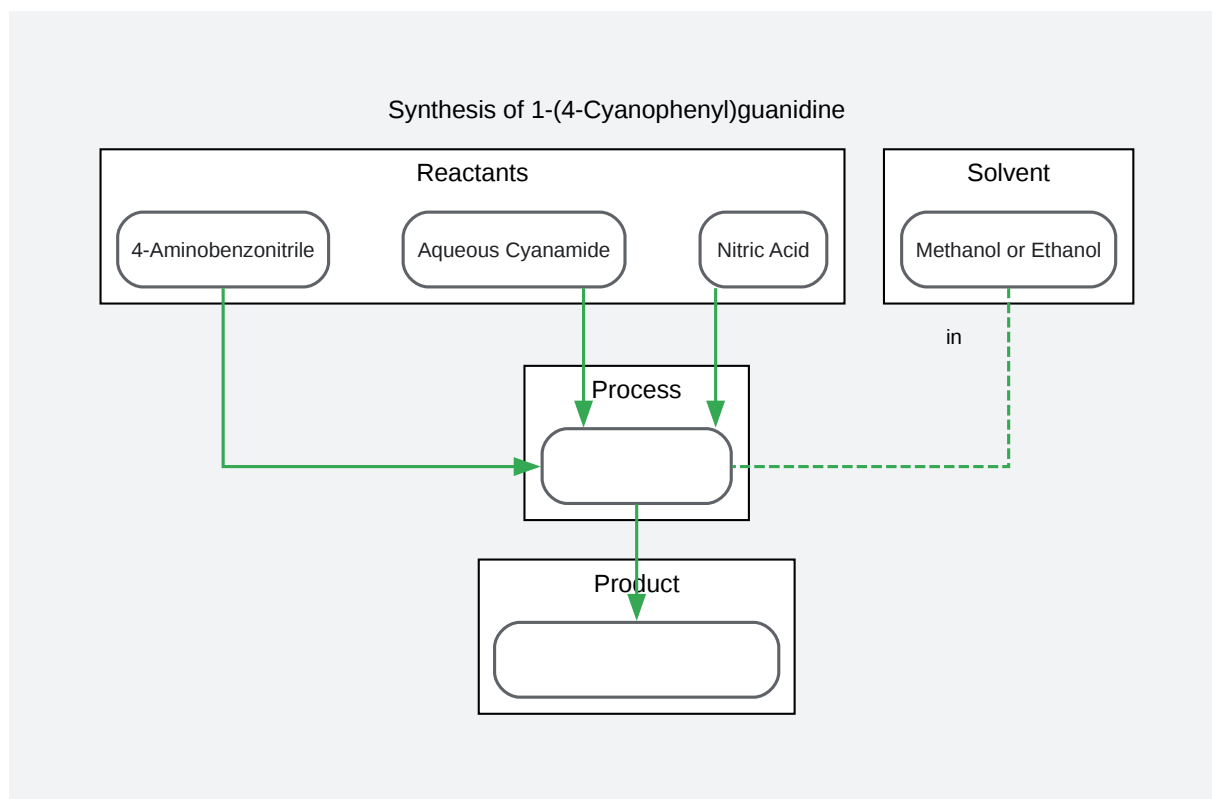
MS/MS Conditions (Example):

- Ionization Mode: Positive electrospray ionization (ESI+)
- Monitoring Mode: Multiple Reaction Monitoring (MRM)
- Precursor Ion: $[M+H]^+$ (m/z 161.1)
- Product Ions: Specific fragment ions for **1-(4-Cyanophenyl)guanidine** would need to be determined through infusion and fragmentation experiments.

Visualizations

Synthesis of 1-(4-Cyanophenyl)guanidine

The following diagram illustrates a common synthetic route to **1-(4-Cyanophenyl)guanidine**.

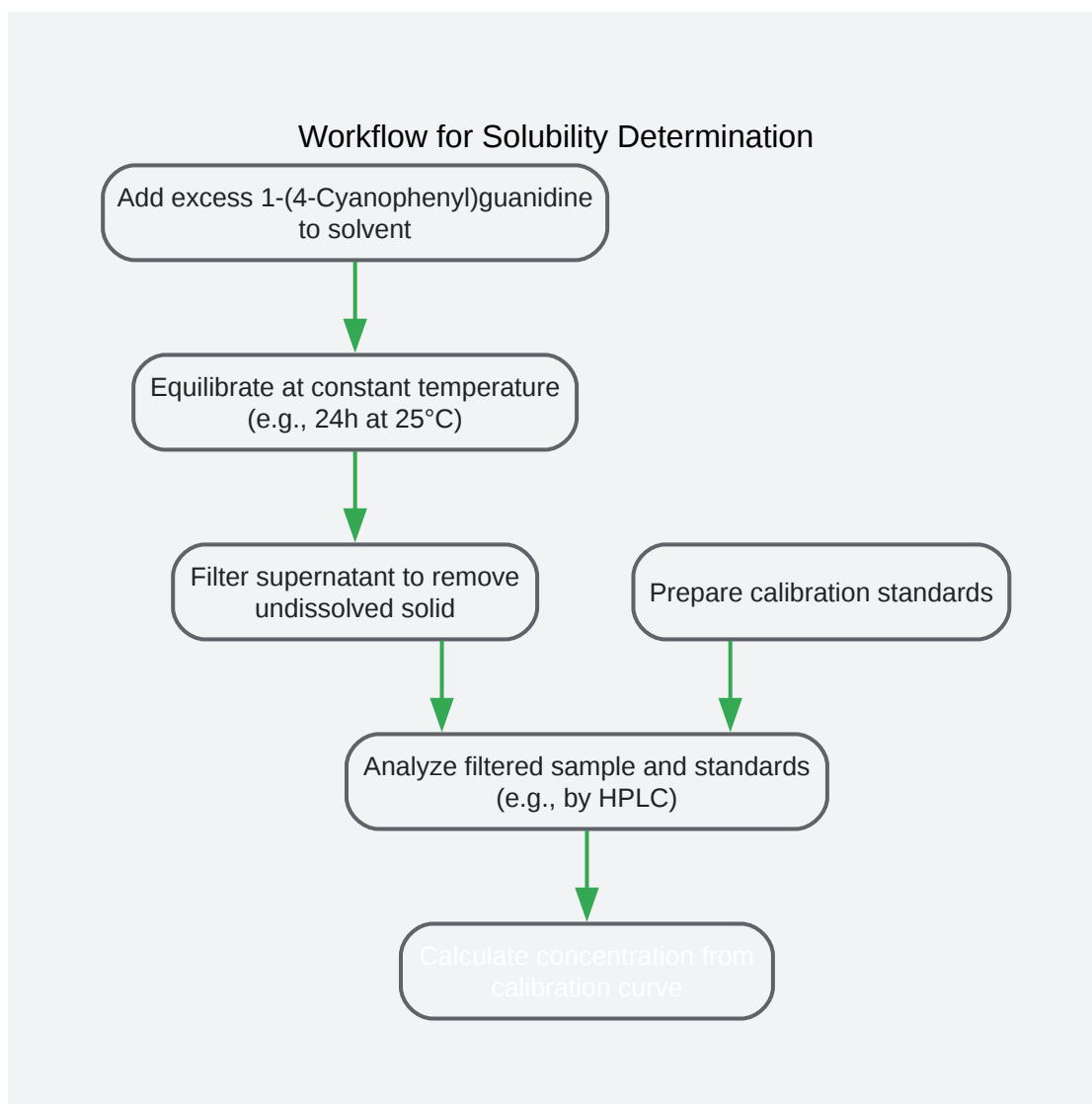


[Click to download full resolution via product page](#)

Caption: A typical synthetic pathway for **1-(4-Cyanophenyl)guanidine**.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of **1-(4-Cyanophenyl)guanidine** is depicted below.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-(4-Cyanophenyl)guanidine | 5637-42-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 1-(4-Cyanophenyl)guanidine | C₈H₈N₄ | CID 17747914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. CAS 5637-42-3: N-(4-Cyanophenyl)guanidine | CymitQuimica [cymitquimica.com]
- 9. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Solubility of 1-(4-Cyanophenyl)guanidine in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029434#solubility-of-1-4-cyanophenyl-guanidine-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com